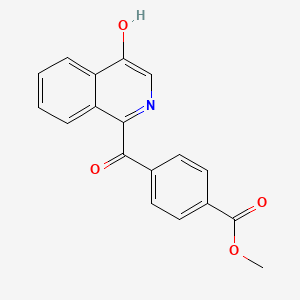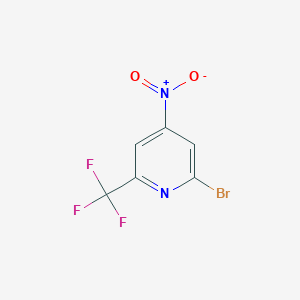
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H2BrF3N2O2 and a molecular weight of 270.99 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine typically involves the bromination of 4-nitro-6-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine depends on its specific applicationFor example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The nitro group allows for further functionalization through reduction or substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity . In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C6H2BrF3N2O2 |
|---|---|
Molekulargewicht |
270.99 g/mol |
IUPAC-Name |
2-bromo-4-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
InChI-Schlüssel |
DXIQOQKKMVGJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



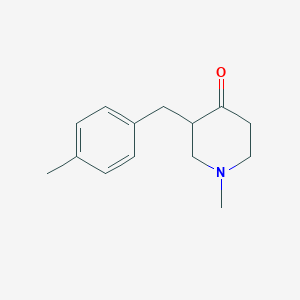
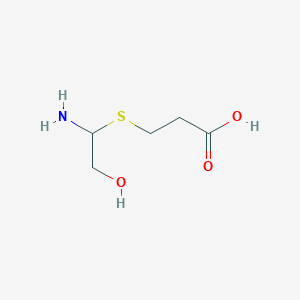
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
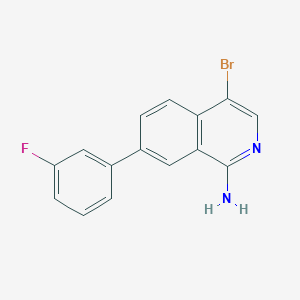
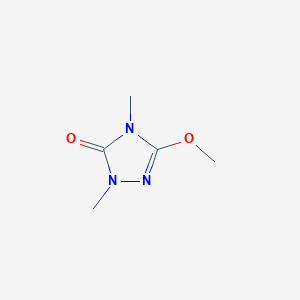
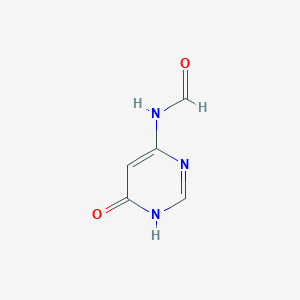


![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

